5-(4-CHLOROPHENYL)-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE
Overview
Description
5-(4-CHLOROPHENYL)-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and cancer progression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE typically involves multiple steps:
Cyclocondensation: The process begins with the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate to form 4-(4-chlorophenyl)phthalazin-1(2H)-one.
Chlorination: The resulting compound is then chlorinated using phosphorus oxychloride to yield 1-chloro-4-(4-chlorophenyl)phthalazine.
Reflux with Aminoacetophenone: The chloro derivative is refluxed with 4-aminoacetophenone to produce the corresponding acetyl derivative.
Condensation with Acid Hydrazides: Finally, the acetyl derivative undergoes condensation with various acid hydrazides, such as benzohydrazide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to maximize yield and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl and chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(4-CHLOROPHENYL)-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE has several scientific research applications:
Chemistry: It is used as a model compound in studies of synthetic methodologies and reaction mechanisms.
Biology: The compound is investigated for its biological activities, including its role as a VEGFR-2 inhibitor.
Medicine: It has potential therapeutic applications in the treatment of cancer, particularly due to its ability to inhibit angiogenesis.
Industry: The compound may be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The primary mechanism of action of 5-(4-CHLOROPHENYL)-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE involves the inhibition of VEGFR-2. This receptor is a key player in the signaling pathways that regulate angiogenesis. By inhibiting VEGFR-2, the compound can effectively reduce the formation of new blood vessels, thereby limiting the growth and spread of tumors.
Comparison with Similar Compounds
Similar Compounds
Sorafenib: A well-known VEGFR-2 inhibitor used in cancer therapy.
Vatalanib: Another VEGFR-2 inhibitor with similar applications.
AMG900: A potent inhibitor of VEGFR-2 with promising anticancer properties.
Uniqueness
What sets 5-(4-CHLOROPHENYL)-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE apart from these similar compounds is its unique structural features, which may confer distinct binding affinities and selectivity profiles
Properties
IUPAC Name |
5-(4-chlorophenyl)-9-piperidin-1-ylbenzimidazolo[2,1-a]phthalazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4/c26-18-10-8-17(9-11-18)24-20-6-2-3-7-21(20)25-27-22-13-12-19(16-23(22)30(25)28-24)29-14-4-1-5-15-29/h2-3,6-13,16H,1,4-5,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJGDZOCPVVODX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C4N3N=C(C5=CC=CC=C54)C6=CC=C(C=C6)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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